molecular formula C16H14ClN3O2S2 B2649578 N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1261001-30-2

N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2649578
CAS RN: 1261001-30-2
M. Wt: 379.88
InChI Key: YRWIFSHMSVNKCO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C16H14ClN3O2S2 and its molecular weight is 379.88. The purity is usually 95%.
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Scientific Research Applications

Dual Enzyme Inhibition

Potent Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
A study described the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates. These compounds, including a key intermediate with a similar structure to the compound of interest, were synthesized to act as potential dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), essential enzymes in nucleotide synthesis. The classical analogue was found to be the most potent dual inhibitor known, highlighting the scaffold's efficacy for dual enzyme inhibition applications (Gangjee et al., 2008).

Vibrational Spectroscopy and Computational Chemistry

Vibrational Spectroscopy and Quantum Computational Approach
A derivative closely related to the specified compound was characterized to obtain vibrational signatures through Raman and Fourier transform infrared spectroscopy. Using density functional theory, the study provided insights into the molecular structure, hydrogen bonding, and electronic interactions, contributing to the understanding of the compound's stereo-electronic properties and potential inhibitory activity against viruses (Jenepha Mary, Pradhan, & James, 2022).

Crystallography and Molecular Structure

Crystal Structural Analysis
Crystallographic studies have revealed detailed information on the molecular conformation and intramolecular interactions of compounds structurally related to the specified chemical. These studies provide a foundation for understanding the compound's physical properties and potential biological activity, based on molecular geometry and hydrogen bonding patterns (Subasri et al., 2016).

Antitumor Activity

Evaluation of Antitumor Potential
Research on thieno[3,2-d]pyrimidine derivatives, which share a core structural similarity with the compound , has shown significant antitumor activities against various cancer cell lines. These studies underline the therapeutic potential of these compounds in oncology, focusing on their synthesis, characterization, and biological evaluation as antitumor agents (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

N-(4-chlorophenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S2/c1-2-20-15(22)14-12(7-8-23-14)19-16(20)24-9-13(21)18-11-5-3-10(17)4-6-11/h3-8H,2,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWIFSHMSVNKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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